![molecular formula C17H23N3O4 B2801612 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea CAS No. 1396710-34-1](/img/structure/B2801612.png)
1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMU-212 and has been synthesized using various methods.
Scientific Research Applications
Chemical Constituents and Biological Activities
Research on chemical constituents derived from medicinal fungi such as Xylaria nigripes has led to the isolation of compounds, including pyrrole-containing alkaloids, which exhibit neuroprotective, anti-neuroinflammatory, and cytotoxic properties. These findings highlight the potential therapeutic applications of pyrrole-containing compounds in treating neurodegenerative diseases and cancer (J. Xiong et al., 2016).
Synthesis and Antioxidant Activity
A study focusing on the synthesis and evaluation of antioxidant activities of various derivatives, including those involving urea, benzaldehyde, and ethyl acetoacetate, revealed the potential of these compounds in serving as antioxidants. This underscores the significance of synthesizing and studying such derivatives for their potential in mitigating oxidative stress-related conditions (S. George et al., 2010).
Molecular Structure and Optical Applications
The detailed analysis of the molecular structure, vibrational spectra, and electronic properties of certain pyrrol-urea derivatives has showcased their utility in non-linear optical applications. The high first hyperpolarizability of these compounds indicates their potential as candidates for future studies in the field of optoelectronics (E. S. Al-Abdullah et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating fused pyrimidine derivatives, showcasing the versatility of compounds with pyrrol-urea structures. Such methods not only contribute to the expansion of chemical synthesis strategies but also open up new avenues for creating compounds with potential pharmaceutical applications (Pushpak Mizar & B. Myrboh, 2008).
Antioxidant and Antimicrobial Derivatives
The preparation and characterization of coumarin substituted heterocyclic compounds, including those derived from reactions involving urea, have shown high antioxidant activities. These studies highlight the potential of such compounds in developing new antioxidants with efficacy comparable or superior to existing standards (Afnan E. Abd-Almonuim et al., 2020).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-20-8-4-5-13(20)14(21)11-19-17(22)18-10-12-6-7-15(23-2)16(9-12)24-3/h4-9,14,21H,10-11H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBJNPEIYQATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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